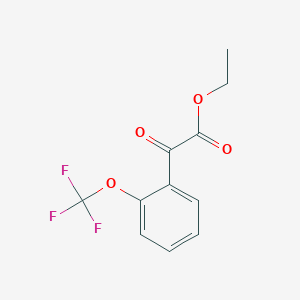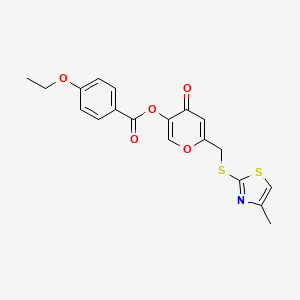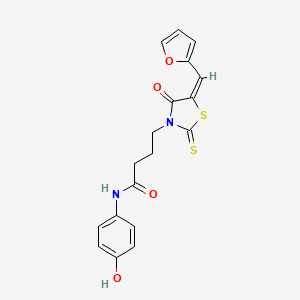![molecular formula C19H22N6O2 B2544650 8-(2-aminophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915902-97-5](/img/structure/B2544650.png)
8-(2-aminophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-aminophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazo[2,1-f]purines This compound is characterized by its unique structure, which includes an aminophenyl group, a butyl chain, and two methyl groups attached to the imidazo[2,1-f]purine core
準備方法
The synthesis of 8-(2-aminophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzonitrile with butyl isocyanate in the presence of a base can lead to the formation of the desired imidazo[2,1-f]purine core. The reaction conditions typically involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
8-(2-aminophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. For example, oxidation with potassium permanganate can convert the butyl chain into a carboxylic acid group.
Reduction: Reduction reactions can be used to modify the imidazo[2,1-f]purine core or the attached substituents. Sodium borohydride is commonly used for reducing carbonyl groups to alcohols.
Substitution: Substitution reactions involve the replacement of one functional group with another. For instance, nucleophilic substitution with halides can introduce halogen atoms into the compound, potentially altering its reactivity and properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
8-(2-aminophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications across different fields:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules. It can be used as a building block for designing new materials with specific properties.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its structural features may allow it to interact with specific biological targets, providing insights into their functions.
Medicine: The compound’s potential as a drug candidate is of significant interest. Its ability to interact with biological targets suggests possible applications in developing new therapeutics for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced conductivity.
作用機序
The mechanism of action of 8-(2-aminophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cellular signaling pathways .
The molecular targets of this compound include proteins and enzymes that play crucial roles in cellular processes. By binding to these targets, the compound can alter their function, leading to changes in cellular behavior. This mechanism of action is particularly relevant in the context of developing new drugs, as it provides a basis for understanding how the compound exerts its effects.
類似化合物との比較
8-(2-aminophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other imidazo[2,1-f]purine derivatives with different substituents.
Similar Compounds: Examples of similar compounds include 8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and 8-(2-aminophenyl)-3-butyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. These compounds share the imidazo[2,1-f]purine core but differ in the nature and position of the substituents.
Uniqueness: The presence of the butyl chain and the specific arrangement of the substituents in this compound confer unique properties to the compound. These structural features may influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
特性
IUPAC Name |
6-(2-aminophenyl)-2-butyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-4-5-10-23-17(26)15-16(22(3)19(23)27)21-18-24(15)11-12(2)25(18)14-9-7-6-8-13(14)20/h6-9,11H,4-5,10,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFIZUVSDOLNBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4N)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-hexyl-7-hydroxy-3-{7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-4-yl}-2H-chromen-2-one](/img/structure/B2544567.png)


![4-[(1H-imidazol-1-yl)methyl]-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide](/img/structure/B2544570.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea](/img/structure/B2544571.png)

![2-[[6-(4-Bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl]oxy]acetic acid](/img/structure/B2544573.png)



![3-[2-(methylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B2544581.png)


![(E)-ethyl 3-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2544585.png)
